molecular formula C10H16N2O3S B2986582 3-(aminomethyl)-N-(2-methoxyethyl)benzene-1-sulfonamide CAS No. 953743-87-8

3-(aminomethyl)-N-(2-methoxyethyl)benzene-1-sulfonamide

Cat. No.: B2986582
CAS No.: 953743-87-8
M. Wt: 244.31
InChI Key: NJLZMQINOQFCFG-UHFFFAOYSA-N
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Description

3-(Aminomethyl)-N-(2-methoxyethyl)benzene-1-sulfonamide (CAS 953743-87-8) is a chemical compound with the molecular formula C10H16N2O3S and a molecular weight of 244.31 g/mol . This benzenesulfonamide derivative features an aminomethyl group at the meta-position of the benzene ring and a 2-methoxyethyl sulfonamide side chain. While specific biological data for this exact molecule is limited in the public domain, its structure places it within a well-established class of benzenesulfonamides known for their significant inhibitory activity against various human carbonic anhydrase (hCA) isoforms . These zinc metalloenzymes, particularly the tumor-associated transmembrane isoform hCA IX, are crucial therapeutic targets. hCA IX is overexpressed in a wide range of hypoxic solid tumors—such as ductal carcinoma, non-small cell lung cancer, and ovarian cancer—but is rarely found in normal tissues, making it a highly selective marker for oncology research . Compounds based on the benzenesulfonamide scaffold are intensively investigated as potential anticancer agents because they can inhibit hCA activity, thereby disrupting pH regulation in the tumor microenvironment and potentially suppressing tumor growth and invasion . The structural motifs present in this compound—the aminomethyl linker and the methoxyethyl tail—are common in medicinal chemistry for modulating the physicochemical properties, solubility, and binding affinity of small molecules. This reagent is intended for research purposes only, specifically for use in chemical biology, medicinal chemistry, and drug discovery programs focused on developing novel carbonic anhydrase inhibitors. It is provided for laboratory research use and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

3-(aminomethyl)-N-(2-methoxyethyl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O3S/c1-15-6-5-12-16(13,14)10-4-2-3-9(7-10)8-11/h2-4,7,12H,5-6,8,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJLZMQINOQFCFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNS(=O)(=O)C1=CC=CC(=C1)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(aminomethyl)-N-(2-methoxyethyl)benzene-1-sulfonamide typically involves the reaction of benzene-1-sulfonamide with appropriate reagents to introduce the aminomethyl and methoxyethyl groups. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts to facilitate the reaction .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

3-(aminomethyl)-N-(2-methoxyethyl)benzene-1-sulfonamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, and organic solvents. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction may produce amines .

Scientific Research Applications

3-(aminomethyl)-N-(2-methoxyethyl)benzene-1-sulfonamide has a wide range of scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(aminomethyl)-N-(2-methoxyethyl)benzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Aminomethyl vs. Amino/Hydroxy Substitutions

  • This difference may influence reactivity in coupling reactions.
  • The 3-amino-4-hydroxy analog (CAS: 112195-27-4) exhibits increased acidity due to the hydroxyl group, making it more suited for chelation-based applications compared to the target compound’s neutral ether group .

Methoxyethyl vs. Methyl/Alkyl Chains

  • The 2-methoxyethyl chain in the target compound offers better solubility in polar aprotic solvents (e.g., DMSO) than the N-methyl analog (CAS: 808761-43-5), which is more lipophilic .
  • In contrast, N-(3-methylbutan-2-yl) substituents (CAS: C₁₂H₂₀N₂O₂S) introduce branched alkyl chains, significantly increasing lipophilicity (logP ~2.5 vs. 1.2 for the target compound) .

Heterocyclic and Aromatic Modifications

  • The N-(2-methoxyphenyl) derivative () demonstrates how bulky aryl groups can reduce metabolic clearance but may also hinder solubility .

Pharmacological and Industrial Relevance

  • Target Compound : Industrial availability as a hydrochloride salt suggests utility in drug discovery, possibly as a carbonic anhydrase inhibitor or antimicrobial agent .
  • WL7 () : The hydroxyethyl group may confer improved renal clearance profiles, making it a candidate for diuretic applications .
  • N-Ethyl-N-(2-methoxyphenyl)benzenesulfonamide : Documented in structural studies for its crystalline packing and sulfonamide bioactivity, though specific therapeutic data are lacking .

Biological Activity

3-(Aminomethyl)-N-(2-methoxyethyl)benzene-1-sulfonamide, a sulfonamide derivative, has been the subject of various studies due to its potential biological activities. This compound is characterized by its unique structure, which includes an amino group and a methoxyethyl substituent, contributing to its interaction with biological targets. This article will explore the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The compound may modulate the activity of these targets, leading to various biological effects such as:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of carbonic anhydrase (CA) isoforms, particularly CA IX and CA II, which are implicated in tumor growth and metastasis. Studies report IC50 values in the nanomolar range for CA IX, indicating strong inhibitory activity .
  • Antimicrobial Activity : Research has indicated that sulfonamide derivatives exhibit significant antimicrobial properties against a range of bacteria and fungi. For instance, certain analogs have demonstrated effectiveness against E. coli and C. albicans, with minimum inhibitory concentrations (MIC) as low as 7.812 µg/mL .

Biological Activity Overview

The following table summarizes key biological activities associated with this compound:

Activity Target IC50/MIC Values Notes
Carbonic Anhydrase InhibitionCA IX10.93–25.06 nMSelective inhibition over CA II .
AntimicrobialE. coli7.812 µg/mLEffective against Gram-negative bacteria .
Apoptosis InductionMDA-MB-231 cellsSignificant increase in annexin V-FITC positive cellsInduces apoptosis in cancer cells .
AntibiofilmVarious pathogensUp to 94% biofilm reductionEffective against biofilm formation .

Study 1: Anticancer Properties

A study focusing on the anticancer properties of sulfonamide derivatives highlighted the ability of certain compounds to induce apoptosis in breast cancer cell lines (MDA-MB-231). The treatment resulted in a notable increase in apoptotic markers compared to control groups, suggesting that structural modifications in sulfonamides can enhance their therapeutic efficacy against cancer .

Study 2: Antimicrobial Efficacy

Another investigation evaluated the antimicrobial efficacy of various sulfonamide derivatives against common pathogens associated with urinary tract infections. Among the tested compounds, one derivative exhibited exceptional activity against E. coli and Pseudomonas aeruginosa, achieving significant reductions in biofilm formation and cellular integrity disruption at low concentrations .

Q & A

Q. Table 1. Comparative Synthetic Yields Under Different Conditions

BaseSolventTemperature (°C)Yield (%)Reference
TriethylamineDCM2568
PyridineTHFReflux82

Q. Table 2. Biological Activity of Derivatives

DerivativeR GroupIC₅₀ (µM, CA II)MIC (µg/mL, S. aureus)
Parent2-Methoxyethyl0.4516
Derivative A2-Hydroxyethyl0.7832

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